

Application Notes and Protocols: Reaction of trans-1,2-Dibromocyclohexane with Sodium Cyanide

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Compound of Interest

Compound Name: *trans-1,2-Dibromocyclohexane*

Cat. No.: *B146542*

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Introduction

The reaction of vicinal dihalides, such as **trans-1,2-dibromocyclohexane**, with nucleophiles like sodium cyanide presents a valuable transformation in organic synthesis. This reaction can proceed through two primary competitive pathways: nucleophilic substitution (SN2) and elimination (E2). The strategic control of these pathways allows for the selective synthesis of either dinitriles or unsaturated halides, both of which are versatile intermediates in the preparation of pharmaceuticals and other complex organic molecules. These application notes provide a detailed overview of the reaction, including potential products, mechanistic considerations, and experimental protocols for conducting and analyzing the reaction.

Reaction Pathways and Products

The reaction of **trans-1,2-dibromocyclohexane** with sodium cyanide can yield two main types of products, arising from competing SN2 and E2 reaction mechanisms.

- Nucleophilic Substitution (SN2) Pathway: This pathway leads to the formation of *trans-1,2-dicyanocyclohexane*. The cyanide ion acts as a nucleophile, attacking the carbon atom bearing a bromine atom and displacing the bromide ion. This occurs in a stepwise manner for both bromine atoms.

- Elimination (E2) Pathway: In this pathway, the cyanide ion functions as a base, abstracting a proton from a carbon atom adjacent to a bromine-bearing carbon. This results in the formation of a double bond and the elimination of a bromide ion. The primary elimination product is 3-bromocyclohexene. A subsequent elimination can lead to the formation of 1,3-cyclohexadiene.

The reaction between **trans-1,2-dibromocyclohexane** and sodium cyanide is known to produce trans-1,2-dicyanocyclohexane in a 27% yield, suggesting that the elimination pathway is significant.[\[1\]](#)

Data Presentation

Table 1: Summary of Reaction Products and Yields

| Product Name | Structure | Reaction Pathway | Reported Yield |
|------------------------------|----------------------|-------------------------|---------------------------------------|
| trans-1,2-Dicyanocyclohexane | <chem>C8H10N2</chem> | SN2 | 27% [1] |
| 3-Bromocyclohexene | <chem>C6H9Br</chem> | E2 | Major byproduct (yield not specified) |
| 1,3-Cyclohexadiene | <chem>C6H8</chem> | E2 (double elimination) | Possible minor byproduct |

Table 2: Spectroscopic Data for 3-Bromocyclohexene

| Technique | Key Data |
|--------------------|--|
| ¹ H NMR | Spectral data available. [2] |
| IR | Spectral data available. [3] |
| Mass Spec. | Molecular Weight: 161.04 g/mol . [3] |

Experimental Protocols

The following protocols are representative methods for the synthesis of the starting material and for carrying out the reaction of **trans-1,2-dibromocyclohexane** with sodium cyanide.

Protocol 1: Synthesis of **trans-1,2-Dibromocyclohexane**

This protocol is adapted from established procedures for the bromination of alkenes.

Materials:

- Cyclohexene
- Bromine
- Carbon Tetrachloride (or a safer alternative like dichloromethane)
- Ice-salt bath
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (1.0 eq) in carbon tetrachloride.
- Cool the flask in an ice-salt bath to 0-5 °C.
- Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel to the stirred cyclohexene solution. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

- Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude **trans-1,2-dibromocyclohexane**.
- The product can be further purified by vacuum distillation.

Protocol 2: Reaction of **trans-1,2-Dibromocyclohexane** with Sodium Cyanide

This protocol is a representative procedure based on general methods for nucleophilic substitution with cyanide. The choice of solvent can influence the ratio of substitution to elimination products. Aprotic polar solvents like DMSO generally favor SN2 reactions.

Materials:

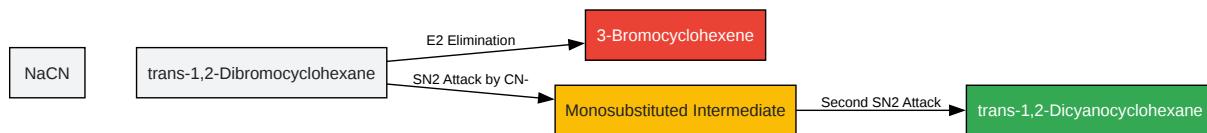
- **trans-1,2-Dibromocyclohexane**
- Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
- Dimethyl sulfoxide (DMSO), anhydrous
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Drying tube (e.g., with calcium chloride)
- Diatomaceous earth
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography

Procedure:

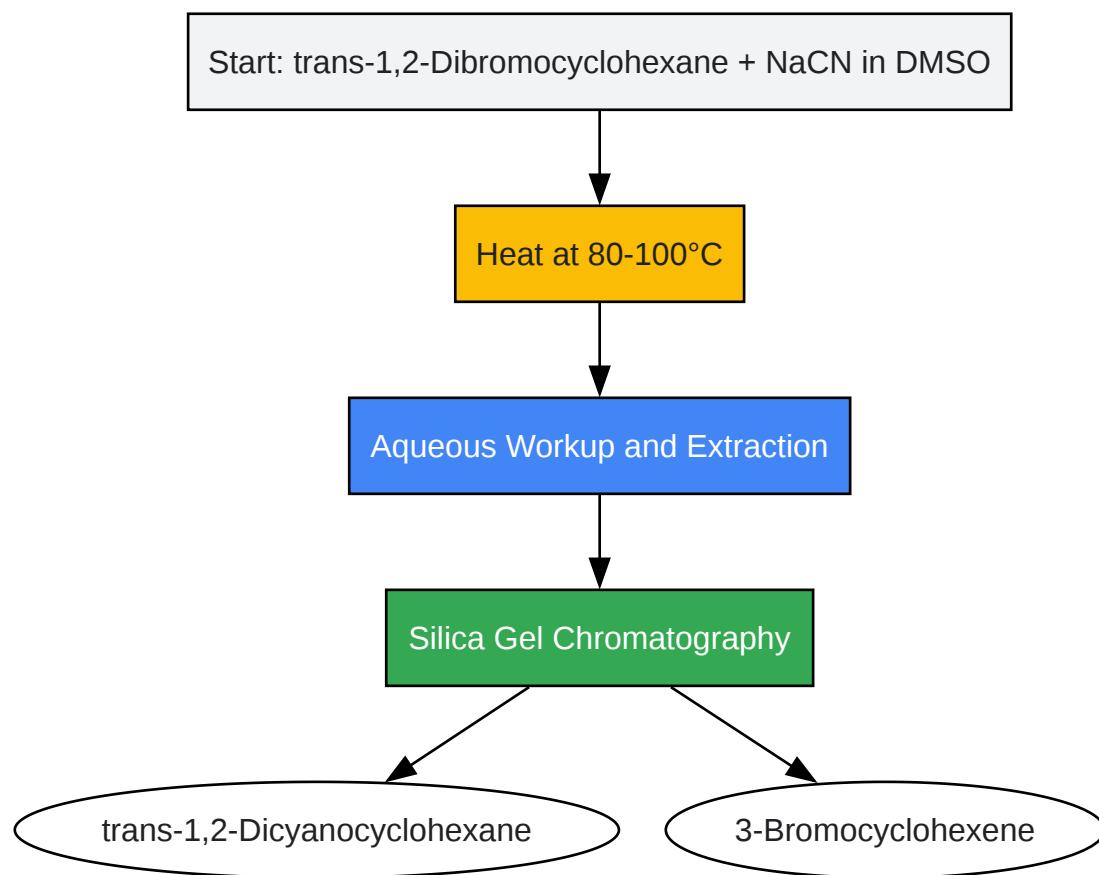
CAUTION: Sodium cyanide is a potent poison. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit readily available and be trained in its use. All glassware and waste must be decontaminated with an appropriate oxidizing agent (e.g., bleach) before disposal.

- To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, add sodium cyanide (2.2 eq).
- Add anhydrous DMSO to the flask to create a slurry.
- Add **trans-1,2-dibromocyclohexane** (1.0 eq) to the slurry.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete (typically several hours), cool the mixture to room temperature.
- Carefully pour the reaction mixture into a larger volume of cold water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product will be a mixture of trans-1,2-dicyanocyclohexane and 3-bromocyclohexene. This mixture can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components.

Mandatory Visualizations

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Caption: Competing SN₂ and E2 pathways in the reaction.

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Caption: General experimental workflow for the reaction.

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